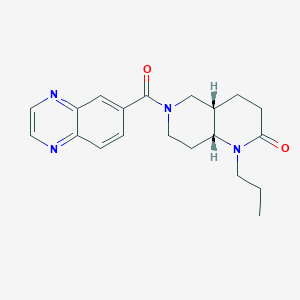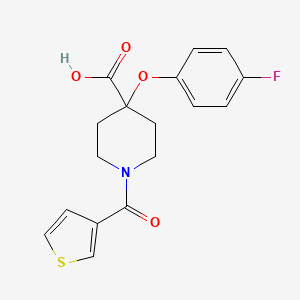
4-(4-fluorophenoxy)-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorophenoxy)-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream kinases. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancers, inflammatory diseases, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of 4-(4-fluorophenoxy)-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid involves the inhibition of the protein-protein interaction between STAT3 and its upstream kinases. This interaction is essential for the activation of STAT3, which is a transcription factor that regulates the expression of genes involved in various cellular processes. By inhibiting this interaction, this compound prevents the activation of STAT3 and downstream signaling pathways, leading to the inhibition of cell growth, proliferation, and survival.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of the STAT3 signaling pathway. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. It has also been shown to have anti-inflammatory and immunomodulatory effects in models of inflammatory diseases and autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-fluorophenoxy)-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid in lab experiments include its potency and selectivity as an inhibitor of the STAT3 signaling pathway, its ability to inhibit the growth and proliferation of cancer cells, and its anti-inflammatory and immunomodulatory effects. However, some limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety in clinical settings.
Orientations Futures
There are several future directions for the research on 4-(4-fluorophenoxy)-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid. One potential direction is to explore its efficacy and safety in clinical trials as a therapeutic agent for various types of cancers, inflammatory diseases, and autoimmune disorders. Another direction is to investigate its potential as a tool compound for studying the role of the STAT3 signaling pathway in various cellular processes. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different applications.
Méthodes De Synthèse
The synthesis of 4-(4-fluorophenoxy)-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid involves a multi-step process that starts with the reaction of 3-thiophene carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-fluoroaniline to obtain the corresponding amide. The amide is then reduced to the corresponding amine using lithium aluminum hydride. The amine is then reacted with 4-chlorobutyric acid to form the intermediate, which is then cyclized to form the final product.
Applications De Recherche Scientifique
The potential applications of 4-(4-fluorophenoxy)-1-(3-thienylcarbonyl)piperidine-4-carboxylic acid in scientific research are vast and varied. It has been shown to be a potent and selective inhibitor of the STAT3 signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and survival. This compound has been studied extensively in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. It has also been studied in models of inflammatory diseases and autoimmune disorders, where it has shown anti-inflammatory and immunomodulatory effects.
Propriétés
IUPAC Name |
4-(4-fluorophenoxy)-1-(thiophene-3-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c18-13-1-3-14(4-2-13)23-17(16(21)22)6-8-19(9-7-17)15(20)12-5-10-24-11-12/h1-5,10-11H,6-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYCTSNFTPLJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)OC2=CC=C(C=C2)F)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

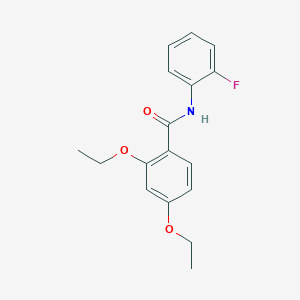
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-fluorobenzenesulfonohydrazide](/img/structure/B5343676.png)
![N-[4-(trifluoromethoxy)phenyl]ethanesulfonamide](/img/structure/B5343681.png)
![1'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,4'-bipiperidine-4'-carboxamide dihydrochloride](/img/structure/B5343684.png)
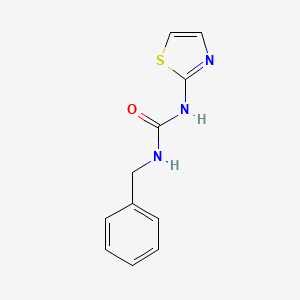
![3-(allylthio)-6-(4-ethoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5343692.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5343726.png)
![3-(5-{[3-(2-ethoxy-1-methyl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-methylbenzoic acid](/img/structure/B5343737.png)
![6-(4-fluorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5343750.png)
![[1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(3-methoxybenzyl)piperidin-3-yl]methanol](/img/structure/B5343757.png)
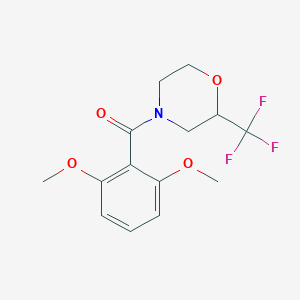
![N-[4-(2-pyridinyl)butyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5343780.png)
![{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5343787.png)
